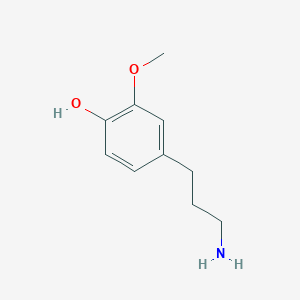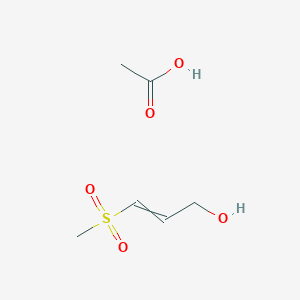![molecular formula C10H18O3 B12518219 5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one CAS No. 652986-54-4](/img/structure/B12518219.png)
5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one is a chemical compound with a unique structure that includes a dioxane ring and a pentanone chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one typically involves the reaction of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. A common method employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of zirconium tetrachloride (ZrCl4) as a catalyst for acetalization under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and OsO4 in appropriate solvents.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The dioxane ring structure allows for specific binding interactions, which can modulate the activity of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methyl-1,3-dioxan-2-one: Shares the dioxane ring structure but lacks the pentanone chain.
2-pentanone: Similar in having a pentanone chain but lacks the dioxane ring.
Uniqueness
5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one is unique due to the combination of the dioxane ring and the pentanone chain, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
652986-54-4 |
|---|---|
Molekularformel |
C10H18O3 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one |
InChI |
InChI=1S/C10H18O3/c1-8(11)4-3-5-10-12-7-6-9(2)13-10/h9-10H,3-7H2,1-2H3/t9-,10?/m0/s1 |
InChI-Schlüssel |
HTCHGMMZTHOQGX-RGURZIINSA-N |
Isomerische SMILES |
C[C@H]1CCOC(O1)CCCC(=O)C |
Kanonische SMILES |
CC1CCOC(O1)CCCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B12518137.png)

![Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate](/img/structure/B12518149.png)

![Hexanoic acid, 6-[[oxo[(phenylsulfonyl)amino]acetyl]amino]-](/img/structure/B12518176.png)
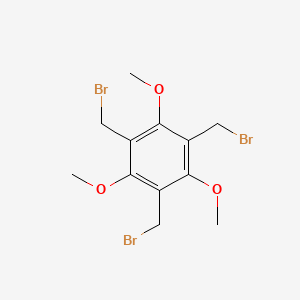
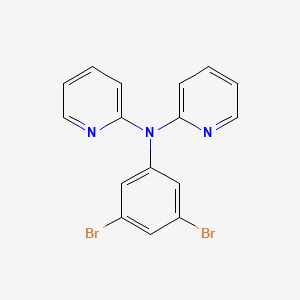
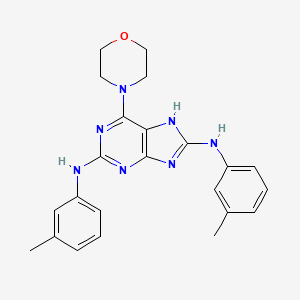
![Phosphine, [2-(phenylseleno)ethyl]-](/img/structure/B12518193.png)
![Tert-butyl [2-(2-amino-1,3-thiazol-5-yl)ethyl]carbamate](/img/structure/B12518197.png)
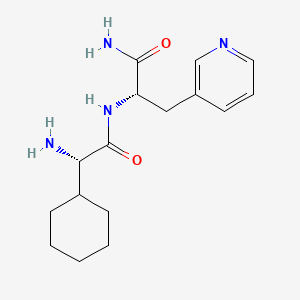
![2-Azabicyclo[2.2.1]heptane-3-thione](/img/structure/B12518206.png)
